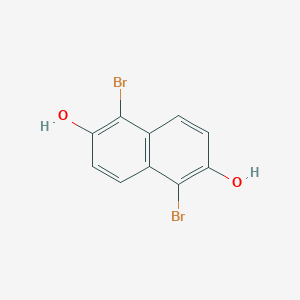

1,5-Dibromonaphthalene-2,6-diol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,5-dibromonaphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJNHIANORGBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565101 | |

| Record name | 1,5-Dibromonaphthalene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132178-78-0 | |

| Record name | 1,5-Dibromonaphthalene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dibromonaphthalene-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromonaphthalene-2,6-diol is a halogenated aromatic diol with a unique substitution pattern that makes it a valuable building block in synthetic organic chemistry. Its strategic placement of two bromine atoms and two hydroxyl groups on the naphthalene core allows for a diverse range of chemical modifications. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and materials science. The presence of both nucleophilic hydroxyl groups and reactive carbon-bromine bonds opens up avenues for the construction of complex molecular architectures, making it a molecule of significant interest for researchers in academia and industry.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Br₂O₂ | |

| Molecular Weight | 317.96 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 209-213 °C | |

| Boiling Point | 384.7 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in Methanol, limited solubility in water | |

| pKa | 6.77 ± 0.50 (Predicted) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A direct bromination of 2,6-dihydroxynaphthalene is not a viable route due to the directing effects of the hydroxyl groups, which would favor bromination at other positions. A more strategic approach involves the bromination of a protected diol, followed by deprotection. The most plausible synthetic pathway proceeds through the key intermediate, 1,5-dibromo-2,6-dimethoxynaphthalene.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1,5-Dibromo-2,6-dimethoxynaphthalene

The first step involves the selective bromination of 2,6-dimethoxynaphthalene at the 1 and 5 positions. The methoxy groups activate the naphthalene ring towards electrophilic substitution.

Experimental Protocol:

-

Dissolution: Dissolve 2,6-dimethoxynaphthalene in a suitable solvent system, such as a mixture of chloroform and glacial acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction rate and improve selectivity.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent mixture to the cooled solution of 2,6-dimethoxynaphthalene. The use of NBS as a brominating agent offers milder reaction conditions compared to elemental bromine.

-

Reaction Monitoring: Allow the reaction to proceed at 0-20 °C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent, such as a saturated aqueous solution of sodium bisulfite, to destroy any remaining brominating agent.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1,5-dibromo-2,6-dimethoxynaphthalene.

Step 2: Demethylation to this compound

The final step is the cleavage of the two methyl ether bonds to yield the desired diol. This is a common transformation in organic synthesis, and several reagents can be employed.

Experimental Protocol:

-

Reagent Selection: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[1] Alternatively, strong acids like 48% hydrobromic acid (HBr) can be used, often in the presence of a phase-transfer catalyst to enhance reactivity.[2]

-

Reaction Setup: Dissolve 1,5-dibromo-2,6-dimethoxynaphthalene in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotection: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of boron tribromide in dichloromethane.

-

Warming and Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or methanol.

-

Extraction and Purification: Extract the product into an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. The crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl groups and the bromine atoms.

Reactions of the Hydroxyl Groups

The phenolic hydroxyl groups are nucleophilic and can undergo a variety of reactions, including:

-

Etherification: Reaction with alkyl halides in the presence of a base to form the corresponding ethers.

-

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

-

O-Arylation: Ullmann or Buchwald-Hartwig coupling reactions to form diaryl ethers.

Reactions of the Bromine Atoms

The bromine atoms are located at positions that are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

-

Lithiation: Metal-halogen exchange with organolithium reagents to form a dilithio intermediate, which can then be reacted with various electrophiles.

This dual reactivity makes this compound a versatile scaffold for the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Potential Applications in Drug Discovery and Materials Science

While specific, widespread applications of this compound are not extensively documented in readily available literature, its structural motifs are found in various biologically active molecules and functional materials. The naphthalene core is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[3]

Drug Discovery:

-

Scaffold for Bioactive Molecules: The diol and dibromo functionalities allow for the systematic modification of the naphthalene core to explore structure-activity relationships (SAR) in drug discovery programs. Brominated aromatic compounds, in particular, have shown promise as anticancer agents.

-

Enzyme Inhibitors: The rigid naphthalene scaffold can serve as a template for the design of inhibitors that target the active sites of enzymes.

-

Antimicrobial Agents: Naphthalene derivatives have been investigated for their antimicrobial properties.[4][5]

Materials Science:

-

Building Block for Organic Electronics: Substituted naphthalenes are used in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. The ability to introduce different functional groups via the hydroxyl and bromo moieties allows for the fine-tuning of the electronic properties of the resulting materials.

-

Precursor for Dyes and Pigments: Naphthalenediols are precursors to various dyes and pigments.[1]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern. The hydroxyl protons would likely appear as a broad singlet, the position of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring system. The chemical shifts of the carbons bearing the bromine and hydroxyl groups would be significantly different from those of the unsubstituted carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (317.96 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks).

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. As with many halogenated aromatic compounds, its potential toxicity and environmental impact should be considered.[1] It should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically valuable compound with a rich potential for derivatization. Its unique substitution pattern provides a versatile platform for the development of new pharmaceuticals and advanced materials. While detailed experimental data and specific applications are still emerging in the public domain, the foundational chemical principles outlined in this guide provide a solid basis for researchers and scientists to explore the utility of this promising molecule in their respective fields. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

- Brooks, P. R., Wirtz, M. C., Vetelino, M. G., Rescek, D. M., Woodworth, G. F., Morgan, B. P., & Coe, J. W. (1999). A new reagent for the deprotection of various aromatic methyl ethers, 2-(diethylamino)ethanethiol, affords the corresponding phenols in good to excellent yields. J. Org. Chem., 64(26), 9719-9721.

- LookChem. (n.d.). Cas 132178-78-0,this compound.

- Hwang, K. C., & Park, K. P. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications, 23(20), 2845-2848.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.

- Chemistry Stack Exchange. (2015, April 21). Aromatic ether to phenol reagents.

- RSC Publishing. (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.

- PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,6-Naphthalenediol in Modern Pharmaceutical Synthesis.

- PubMed Central. (2023, February 13). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors.

- PubMed Central. (n.d.). Crystal structure of 2-[(naphthalen-2-yl)methyl]isothiouronium bromide.

- PubMed. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules.

- ResearchGate. (2025, August 6). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.

- ResearchGate. (2025, August 6). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

- International Journal of Pharmaceutical Sciences and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- PubMed Central. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.

- ResearchGate. (2025, August 6). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.

- PubMed Central. (n.d.). Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione.

- ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.

- PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone].

- ResearchGate. (2024, November 11). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.

- PubMed Central. (n.d.). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene.

- ATB (Automated Topology Builder). (n.d.). 1,6-Dimethoxynaphthalene | C12H12O2 | MD Topology | NMR | X-Ray.

- PubChem. (n.d.). 2,6-Dimethoxynaphthalene.

- Chemical Entities of Biological Interest (ChEBI). (n.d.). 2,3-DIBROMO-6,7-DICYANONAPHTHALENE(74815-81-9) 13C NMR spectrum.

Sources

An In-depth Technical Guide to the Physical Properties of 1,5-Dibromonaphthalene-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromonaphthalene-2,6-diol is a halogenated aromatic compound with a naphthalene core structure. Its chemical formula is C₁₀H₆Br₂O₂ and it has a molecular weight of approximately 317.96 g/mol .[1] The strategic placement of two bromine atoms and two hydroxyl groups on the naphthalene ring makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[2] Understanding the physical properties of this compound is paramount for its effective handling, purification, and application in further synthetic endeavors. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering insights into its behavior and the experimental methodologies for its characterization.

Molecular Structure and Identification

The structure of this compound, with the IUPAC name this compound, is characterized by a naphthalene bicyclic system. The hydroxyl groups are located at positions 2 and 6, while the bromine atoms are at positions 1 and 5.

Key Identifiers:

Physical State and Appearance

Under standard laboratory conditions, this compound is a solid. Its appearance is typically described as a white to pale yellow or brown crystalline powder.[2] The color may vary depending on the purity of the compound, with impurities often imparting a yellowish or brownish hue.

Thermal Properties

The thermal behavior of a compound is a critical physical property, influencing its purification, storage, and reaction conditions.

Melting Point

The melting point of this compound is reported to be in the range of 209-213 °C .[2] This relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the hydroxyl groups and other intermolecular forces.

Experimental Protocol: Melting Point Determination (Capillary Method)

A standard and accessible method for determining the melting point is the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. A slower heating rate (1-2 °C per minute) is used when approaching the expected melting point to ensure accuracy.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Causality Behind Experimental Choices:

-

Using a finely powdered sample ensures uniform heat distribution.

-

A slow heating rate near the melting point prevents overshooting and provides a more accurate reading of the melting range. A narrow melting range is often indicative of high purity.

Boiling Point and Thermal Stability

The predicted boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 384.7 °C .[2] However, it is important to note that compounds with high melting points, especially those with functional groups prone to decomposition at elevated temperatures, may decompose before reaching their boiling point under atmospheric pressure.

Thermogravimetric analysis (TGA) would be the ideal experimental technique to assess the thermal stability of this compound. A TGA thermogram would reveal the temperature at which weight loss begins, indicating decomposition.

Solubility Profile

The solubility of a compound is a crucial parameter for its purification by recrystallization, as well as for its use in solution-phase reactions.

This compound is reported to be soluble in methanol and has limited solubility in water .[2] The presence of two polar hydroxyl groups allows for hydrogen bonding with polar solvents like methanol. However, the large, nonpolar naphthalene ring and the two bromine atoms contribute to its overall hydrophobic character, thus limiting its solubility in water.

Generally, dihydroxynaphthalene derivatives exhibit greater solubility in polar organic solvents such as alcohols, acetone, and ether.[3] The solubility is also expected to increase with temperature.

Experimental Protocol: Qualitative Solubility Testing

Methodology:

-

To a test tube containing approximately 1 mL of the solvent to be tested (e.g., water, methanol, ethanol, acetone, toluene, hexane), add a small amount (a few milligrams) of this compound.

-

Stir or shake the mixture at room temperature and observe if the solid dissolves.

-

If the solid does not dissolve at room temperature, gently heat the mixture and observe any changes in solubility.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and upon heating.

Data Presentation: Predicted Solubility of this compound

| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility upon Heating |

| Water | Insoluble to sparingly soluble | Sparingly soluble |

| Methanol | Soluble | Very soluble |

| Ethanol | Soluble | Very soluble |

| Acetone | Soluble | Very soluble |

| Dichloromethane | Sparingly soluble | Soluble |

| Toluene | Sparingly soluble | Soluble |

| Hexane | Insoluble | Insoluble to sparingly soluble |

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons.

A commercially available ¹H NMR spectrum of 1,5-dibromo-2,6-dihydroxynaphthalene in DMSO-d₆ shows the following key features:[4]

-

A broad singlet corresponding to the two hydroxyl protons (OH). The chemical shift of this peak can vary depending on concentration and temperature.

-

Signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the four protons on the naphthalene ring. Due to the substitution pattern, these protons will likely appear as a set of coupled doublets or multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum is expected to show 10 distinct signals in the aromatic region, unless there is accidental peak overlap.

Predicted Chemical Shifts:

-

Carbons attached to hydroxyl groups (C-OH): These are expected to be significantly deshielded and appear in the range of 150-160 ppm.

-

Carbons attached to bromine atoms (C-Br): These carbons will also be deshielded, but typically to a lesser extent than C-OH carbons. Their signals are expected in the range of 110-125 ppm.

-

Other aromatic carbons: The remaining six aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness is a result of intermolecular hydrogen bonding.

-

C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ corresponding to the stretching vibration of the C-O bond of the phenol-like hydroxyl groups.

-

Aromatic C=C Stretch: Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

C-Br Stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), the molecular ion will appear as a characteristic triplet with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺. The most abundant of these will be the [M+2]⁺ peak.

-

Fragmentation: Common fragmentation pathways for brominated phenols include the loss of a bromine atom ([M-Br]⁺), followed by the loss of carbon monoxide ([M-Br-CO]⁺).[5] The presence of two bromine atoms may lead to successive loss of bromine.

Purification

Recrystallization is a common and effective method for the purification of solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

Methodology:

-

Solvent Selection: Based on the solubility profile, a suitable solvent or solvent mixture is chosen (e.g., methanol, ethanol, or a mixture of a good solvent like acetone with a poor solvent like water or hexane).

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a fluted filter paper to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities and then dried in a vacuum oven.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[2] As with most brominated organic compounds, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

In case of contact, affected areas should be washed immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A thorough understanding of its thermal behavior, solubility, and spectroscopic characteristics is essential for researchers and scientists working with this versatile compound. The experimental protocols and causality-driven explanations provided herein are intended to serve as a practical resource for the effective handling, purification, and characterization of this compound in a laboratory setting.

References

- Solubility of Things. 1,5-Dihydroxynaphthalene. [Link]

- ResearchGate.

- Solubility of Things. 2,3-Dihydroxynaphthalene. [Link]

- PubMed.

- Solubility of Things. 1,4-Dihydroxynaphthalene. [Link]

- Wikipedia. 1,5-Dihydroxynaphthalene. [Link]

- PubChem. This compound. [Link]

- PubChem. 1,2-Dihydroxynaphthalene. [Link]

- LookChem. Cas 132178-78-0,this compound. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1,5-Dibromonaphthalene-2,6-diol

This document provides an in-depth technical guide for the synthesis of 1,5-dibromonaphthalene-2,6-diol, a valuable chemical intermediate, from the readily available precursor 2,6-dihydroxynaphthalene. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development. We will explore the underlying reaction principles, provide a detailed experimental protocol, and address critical safety and analytical considerations.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of advanced materials and complex organic molecules. Its structure, featuring strategically placed hydroxyl and bromo functional groups, allows for diverse subsequent chemical modifications, such as cross-coupling reactions or the formation of ethers and esters.

The synthesis from 2,6-dihydroxynaphthalene is achieved through an electrophilic aromatic substitution reaction. The core challenge of this synthesis lies in controlling the regioselectivity of the bromination. The two hydroxyl groups on the naphthalene ring are powerful activating groups, making the aromatic system highly susceptible to electrophilic attack. Understanding the directing effects of these groups is paramount to maximizing the yield of the desired 1,5-isomer and minimizing the formation of other unwanted isomeric byproducts.

The Chemistry: Mechanism and Regioselectivity

The bromination of 2,6-dihydroxynaphthalene is a classic example of electrophilic aromatic substitution. The hydroxyl groups are strong ortho-, para-directing activators. This means they increase the electron density at the positions ortho and para to themselves, making these sites the most favorable for electrophilic attack.

-

For the hydroxyl group at C2, the ortho positions are C1 and C3, and the para position is C6 (already substituted).

-

For the hydroxyl group at C6, the ortho positions are C5 and C7, and the para position is C2 (already substituted).

Consequently, the most activated positions on the 2,6-dihydroxynaphthalene ring are C1, C3, C5, and C7. The formation of the 1,5-dibromo isomer is kinetically and thermodynamically favored due to the combined directing effects of both hydroxyl groups to these positions. However, the high reactivity can also lead to the formation of other isomers or even over-bromination if the reaction conditions are not carefully controlled.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. The choice of glacial acetic acid as a solvent is strategic; it is polar enough to dissolve the starting material and is relatively inert to bromine.[1]

Safety Precaution: This reaction involves bromine and glacial acetic acid, which are highly corrosive and toxic.[2][3][4] All operations must be performed in a well-ventilated chemical fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[5]

Materials:

-

2,6-Dihydroxynaphthalene

-

Glacial Acetic Acid (CH₃COOH)

-

Elemental Bromine (Br₂)

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Deionized Water

-

Hexane

-

Ethyl Acetate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2,6-dihydroxynaphthalene in a minimal amount of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

-

Preparation of Bromine Solution: In the dropping funnel, prepare a solution of 2.1 molar equivalents of bromine (Br₂) dissolved in glacial acetic acid.

-

Addition of Bromine: Cool the naphthalene solution in an ice bath. Begin the dropwise addition of the bromine solution from the dropping funnel to the stirred dihydroxynaphthalene solution. Maintain a slow addition rate to control the exothermic reaction and minimize side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to a moderate temperature (e.g., 40-50°C) and stir for 1-3 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material. A solid precipitate of the product may form as the reaction proceeds.[1]

-

Quenching: Once TLC indicates the reaction is complete, cool the mixture back to room temperature. Carefully and slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. Continue adding the bisulfite solution until the characteristic red-orange color of bromine disappears completely.[1]

-

Isolation of Crude Product: Add deionized water to the reaction mixture to precipitate the crude product fully. Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove acetic acid and inorganic salts, then with a small amount of cold hexane to remove non-polar impurities.

-

Purification: The crude product will likely be a mixture of isomers. The most effective method for isolating the desired this compound is column chromatography on silica gel.[1] A solvent gradient of hexane and ethyl acetate is typically effective for separating the isomers. The fractions containing the desired product (as determined by TLC) should be combined and the solvent removed under reduced pressure to yield the purified solid.

Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Quantitative Data Overview

| Parameter | Value/Description | Rationale |

| Starting Material | 2,6-Dihydroxynaphthalene | Commercially available precursor.[6][7] |

| Brominating Agent | Elemental Bromine (Br₂) | A common and effective electrophile for this transformation.[1] |

| Molar Ratio | 1 : 2.1 (Substrate : Br₂) | A slight excess of bromine ensures complete consumption of the starting material. |

| Solvent | Glacial Acetic Acid | A common solvent for bromination that helps to moderate the reaction.[1] |

| Reaction Temperature | 0°C (addition), 40-50°C (reaction) | Initial cooling controls the exotherm, while gentle heating drives the reaction to completion. |

| Reaction Time | 1-3 hours | Typically sufficient for completion; should be monitored by TLC. |

| Expected Yield | Variable (30-50%) | Highly dependent on reaction control and the efficiency of chromatographic purification. |

Analytical Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the dibrominated product.

-

Mass Spectrometry (MS): Will verify the molecular weight of the compound (C₁₀H₆Br₂O₂), which is approximately 317.96 g/mol .[8] The isotopic pattern characteristic of two bromine atoms should be observed.

-

Melting Point (MP): A sharp melting point is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H and C-Br bonds, as well as aromatic C-H and C=C stretching.

Concluding Remarks

The synthesis of this compound from 2,6-dihydroxynaphthalene is a challenging yet achievable process that hinges on the careful control of an electrophilic aromatic substitution reaction. The primary obstacle is the management of regioselectivity due to the highly activating nature of the hydroxyl substituents. By controlling the reaction temperature, stoichiometry, and employing a robust chromatographic purification method, the desired isomer can be isolated in good purity. This guide provides a solid foundation for researchers to successfully execute this synthesis, enabling further exploration of this versatile chemical intermediate.

References

- Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.

- Lobachemie. (2024). Safety data sheet - Bromine solution R.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Fieser, L., & Brown, R. H. (1949). The bromination of trihydroxynaphthalene derivatives: Evidence for an addition mechanism. Journal of the American Chemical Society, 71(11), 3609-3614. (Note: While the specific article is cited, a direct link to the full text may require a subscription. The provided link is to a related research portal).

- Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research, 2012(11), 675-677.

- Stolar, T., et al. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. Chemistry – A European Journal.

- Kodomari, M., et al. (2003). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkat USA.

- Henan Alfa Chemical Co., Ltd. (n.d.). CAS No.132178-78-0 | this compound.

- Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.

- Bestetti, G., et al. (1998). Synthesis of dihydroxynaphthalene isomers by microbial oxidation of 1- and 2-naphthol. Applied Microbiology and Biotechnology, 50(5), 545-548.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H6Br2O2 | CID 14896989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Dibromonaphthalene-2,6-diol: Synthesis, Properties, and Applications in Modern Chemistry

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to innovation. The substituted naphthalene core, a privileged structure in medicinal chemistry, offers a rigid and versatile platform for the design of novel therapeutics and functional materials.[1] Within this class of compounds, 1,5-Dibromonaphthalene-2,6-diol (CAS No. 132178-78-0) emerges as a molecule of significant interest. Its unique substitution pattern, featuring reactive hydroxyl and bromo functionalities, presents a wealth of opportunities for synthetic diversification and the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to a detailed exploration of its synthesis, reactivity, and potential applications. This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their scientific endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in research and development. This compound is a white to pale yellow solid, characterized by its limited solubility in water but soluble in organic solvents like methanol.[2] The key physicochemical properties are summarized in the table below, providing a critical reference for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 132178-78-0 | [2][3] |

| Molecular Formula | C₁₀H₆Br₂O₂ | [2][3] |

| Molecular Weight | 317.96 g/mol | [3] |

| Melting Point | 209-213 °C | [2] |

| Boiling Point | 384.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.081 g/cm³ (Predicted) | [2] |

| pKa | 6.77 ± 0.50 (Predicted) | [2] |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis of this compound: A Discussion on Regioselectivity and a Proposed Protocol

The synthesis of this compound is anticipated to proceed via the electrophilic aromatic substitution of 2,6-naphthalenediol. The hydroxyl groups are strongly activating and ortho-, para-directing, making the naphthalene ring highly susceptible to bromination. However, this high reactivity also presents a significant challenge in controlling the regioselectivity of the reaction. The positions ortho and para to the hydroxyl groups (positions 1, 3, 5, and 7) are all activated.

The desired 1,5-dibromo isomer is one of several potential products. The formation of other isomers, such as 1,7-dibromo and 3,7-dibromo derivatives, is also plausible. The control of regioselectivity in the bromination of substituted naphthalenes is a well-documented challenge and is influenced by factors such as the choice of brominating agent, solvent, temperature, and the presence of catalysts.[4][5][6]

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on the bromination of 1,5-dihydroxynaphthalene to yield 2,6-dibromo-1,5-naphthalenediol and is adapted for the synthesis of the target compound.[7]

Materials:

-

2,6-Naphthalenediol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Deionized Water

-

Saturated sodium bisulfite solution

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Temperature-controlled reaction bath

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

-

Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2,6-naphthalenediol in anhydrous acetonitrile. The reaction should be conducted under an inert atmosphere to prevent oxidation of the electron-rich diol.

-

Preparation of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF). The use of NBS is often preferred over elemental bromine as it is easier to handle and can offer improved selectivity in some cases.[8][9]

-

Bromination Reaction: Slowly add the NBS solution dropwise to the stirred suspension of 2,6-naphthalenediol at room temperature. The slow addition is crucial to control the reaction exotherm and potentially improve regioselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), HPLC, or GC-MS. The reaction is complete when the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by the addition of deionized water. This will precipitate the crude product and react with any remaining NBS. If the solution has a persistent bromine color, add a saturated solution of sodium bisulfite until the color disappears.

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product thoroughly with copious amounts of deionized water to remove any water-soluble byproducts and residual DMF. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to isolate the desired 1,5-dibromo isomer from other regioisomers.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The electron-rich naphthalenediol is susceptible to oxidation, especially under basic conditions or in the presence of certain reagents. A nitrogen or argon atmosphere prevents the formation of undesired oxidized byproducts.

-

Choice of Brominating Agent: NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine in situ. The succinimide byproduct is generally water-soluble, facilitating its removal during workup.

-

Solvent System: Acetonitrile is a polar aprotic solvent that can solubilize the reactants to some extent. DMF is used to dissolve the NBS and facilitate its addition.

-

Control of Stoichiometry: Using a slight excess of NBS ensures complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of over-brominated products.

-

Purification Strategy: The potential for regioisomer formation necessitates a robust purification strategy. Recrystallization can be effective if there are significant differences in the solubility of the isomers. Column chromatography offers a more definitive method for separating isomers with similar polarities.

Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the orthogonal reactivity of its hydroxyl and bromo functional groups. This allows for a stepwise and controlled functionalization of the naphthalene core, making it a valuable building block in multi-step syntheses.

Reactions of the Hydroxyl Groups:

The phenolic hydroxyl groups are nucleophilic and can undergo a variety of transformations, including:

-

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form the corresponding ethers.

-

Esterification: Acylation with acid chlorides or anhydrides to produce ester derivatives.

-

Protection: The hydroxyl groups can be protected using standard protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective reactions at the bromine positions.

Reactions of the Bromo Groups:

The bromine atoms are located at the activated alpha-positions of the naphthalene ring and can participate in a range of cross-coupling reactions, such as:

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or alkyl substituents.

-

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

The ability to perform these transformations makes this compound a key intermediate for the synthesis of a diverse array of more complex molecules.

Applications in Drug Discovery and Materials Science

The unique structural and reactive features of this compound position it as a valuable starting material in several areas of chemical research.

Pharmaceutical Synthesis:

The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs.[10] The introduction of bromine and hydroxyl groups provides handles for the synthesis of libraries of compounds for biological screening. Potential applications include:

-

Kinase Inhibitors: The naphthalene core can serve as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer therapy.

-

Antiviral and Antimicrobial Agents: Substituted naphthalenes have shown promise as antiviral and antimicrobial agents. The functional groups on this compound allow for the introduction of pharmacophoric elements to target specific pathogens.

-

Probes for Biological Systems: The naphthalene core is fluorescent, and derivatives of this compound could be developed as fluorescent probes to study biological processes.

Materials Science:

The rigid, planar structure of the naphthalene ring makes it an attractive component for the synthesis of organic electronic materials. Derivatives of this compound could be used to prepare:

-

Organic Light-Emitting Diodes (OLEDs): Functionalized naphthalenes can be used as building blocks for emissive materials in OLEDs.

-

Organic Field-Effect Transistors (OFETs): The ability to form extended conjugated systems through cross-coupling reactions makes this compound a potential precursor for organic semiconductors.

-

Dyes and Pigments: The naphthalene core is a known chromophore, and derivatives of this diol can be used in the synthesis of novel dyes with specific photophysical properties.[2]

Characterization and Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons at the 3,7- and 4,8-positions. These would likely appear as doublets due to coupling with their adjacent protons.

-

Hydroxyl Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-155 ppm). The carbons bearing the bromine and hydroxyl groups will be significantly shifted.

-

Quaternary Carbons: The signals for the carbons attached to the bromine and hydroxyl groups (C1, C2, C5, C6) and the ring-junction carbons will be observed.

Mass Spectrometry:

The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 317.96.

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict its proposed synthesis and subsequent functionalization.

Caption: Proposed Synthesis of this compound

Caption: Synthetic Diversification Pathways

Conclusion and Future Outlook

This compound represents a strategically important, yet underexplored, building block for synthetic chemistry. Its predictable reactivity, coupled with the inherent properties of the naphthalene scaffold, makes it a highly attractive starting material for the development of novel pharmaceuticals and advanced materials. While the direct synthesis of this compound requires careful control of regioselectivity, the principles outlined in this guide provide a solid foundation for its successful preparation and subsequent application.

Future research in this area will likely focus on the development of highly regioselective bromination methods for naphthalenediols, as well as the exploration of the biological activities and material properties of the diverse range of derivatives that can be accessed from this versatile intermediate. As the demand for novel molecular architectures continues to grow, the importance of well-characterized and synthetically accessible building blocks like this compound will undoubtedly increase.

References

- LookChem. (n.d.). Cas 132178-78-0, this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,6-Naphthalenediol in Modern Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization.

- MDPI. (2018). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene.

- Pu, L. (2012). Regioselective Substitution of BINOL. Accounts of Chemical Research, 45(3), 394–406.

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59.

- LookChem. (n.d.). Cas 132178-78-0, this compound.

- PubChem. (n.d.). This compound.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1095.

- Common Organic Chemistry. (n.d.). Bromination.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Regioselectivity in sequential nucleophilic substitution of tetrabromonaphthalene diimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H6Br2O2 | CID 14896989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. 2,6-DIBROMO-1,5-DIHYDROXYNAPHTHALENE CAS#: 84-59-3 [amp.chemicalbook.com]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. lookchem.com [lookchem.com]

- 11. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1,5-Dibromonaphthalene-2,6-diol

This guide provides an in-depth analysis of the spectroscopic data for 1,5-dibromonaphthalene-2,6-diol, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and protocols detailed herein are designed to provide a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₆Br₂O₂) is a symmetrical aromatic diol with a molecular weight of approximately 317.96 g/mol . The strategic placement of two bromine atoms and two hydroxyl groups on the naphthalene core dictates its chemical reactivity and provides a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing purity, and predicting its behavior in subsequent chemical transformations.

The following sections will detail the expected spectroscopic data based on the compound's structure and established principles of spectroscopic analysis. While complete, verified experimental spectra for this specific compound are not widely published, this guide constructs a data-driven prediction and interpretation framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The symmetry of this compound simplifies its ¹H NMR spectrum. The molecule has a C2 axis of symmetry, which means there are only two unique aromatic proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-7 | 7.50 - 7.70 | Doublet | 8.5 - 9.5 (³JHH) | 2H |

| H-4, H-8 | 7.10 - 7.30 | Doublet | 8.5 - 9.5 (³JHH) | 2H |

| OH | 5.0 - 7.0 | Broad Singlet | - | 2H |

Causality Behind Predictions:

-

Aromatic Protons (H-3/H-7 and H-4/H-8): The naphthalene ring system protons typically resonate between 7.0 and 8.5 ppm.[2] The hydroxyl groups are electron-donating, which tends to shield the aromatic protons (shift them to a lower ppm value, upfield).[3] Conversely, the bromine atoms are electron-withdrawing through induction but can donate electron density through resonance, leading to a more complex effect on the chemical shifts. The predicted ranges are based on the analysis of substituted naphthalenes.[4][5]

-

Splitting Pattern: Due to the symmetry, the proton at C-3 is coupled only to the proton at C-4, resulting in a doublet. Similarly, the proton at C-4 is coupled only to the proton at C-3, also giving a doublet. This is a classic AX spin system. The coupling constant (³JHH) for ortho-protons on an aromatic ring is typically in the range of 6-10 Hz.[2]

-

Hydroxyl Protons (OH): The chemical shift of hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[6] It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

Predicted ¹³C NMR Spectrum

The symmetry of the molecule also results in a simplified ¹³C NMR spectrum, with only five expected signals for the ten carbon atoms of the naphthalene core.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 | 150 - 155 | Carbon bearing the -OH group, significantly deshielded. |

| C-4, C-8 | 130 - 135 | Aromatic CH, influenced by adjacent bromine and hydroxyl groups. |

| C-9, C-10 | 125 - 130 | Bridgehead carbons. |

| C-3, C-7 | 115 - 120 | Aromatic CH. |

| C-1, C-5 | 110 - 115 | Carbon bearing the -Br group. |

Causality Behind Predictions:

-

Substituent Effects: The chemical shifts are predicted based on the known effects of hydroxyl and bromine substituents on aromatic rings.[7][8] The carbon atoms directly attached to the electronegative oxygen atoms (C-2, C-6) are the most deshielded and will appear at the highest ppm values. Carbons attached to bromine (C-1, C-5) are also deshielded, but to a lesser extent than those attached to oxygen. The remaining aromatic carbons will have shifts influenced by their position relative to these substituents.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it must fully dissolve the sample without reacting with it. DMSO-d₆ is often a good choice for phenols as it can help in observing the hydroxyl proton signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard ¹H NMR spectrum.

-

To confirm the hydroxyl peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The OH peak should disappear or significantly diminish.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) groups and the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200 - 3550 | O-H stretch (hydrogen-bonded) | Strong, Broad | Characteristic of phenolic hydroxyl groups involved in intermolecular hydrogen bonding.[9][10][11][12] |

| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds on an aromatic ring.[6] |

| 1580 - 1620 | Aromatic C=C stretch | Medium | Characteristic of the naphthalene ring system. |

| 1450 - 1500 | Aromatic C=C stretch | Medium | Further confirmation of the aromatic core.[6] |

| 1200 - 1260 | C-O stretch (phenol) | Strong | The C-O bond in phenols absorbs at a higher frequency than in aliphatic alcohols.[9][10] |

| 550 - 650 | C-Br stretch | Medium to Strong | Indicates the presence of a carbon-bromine bond. |

Experimental Protocol for IR Analysis (KBr Pellet Method)

This method is ideal for solid samples and avoids solvent interference.

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[13]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum

For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, a species with two bromine atoms will show three peaks (M, M+2, M+4) in a ratio of approximately 1:2:1.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (for ⁷⁹Br) | Ion Identity | Rationale |

| 316, 318, 320 | [M]⁺∙ (Molecular Ion) | Corresponds to the molecular weight of the compound, showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 237, 239 | [M - Br]⁺ | Loss of one bromine atom. |

| 158 | [M - 2Br]⁺∙ | Loss of both bromine atoms. |

| 130 | [M - 2Br - CO]⁺∙ | Subsequent loss of carbon monoxide from the dihydroxynaphthalene core. |

| 129 | [M - 2Br - HCO]⁺ | Loss of a formyl radical. |

Visualizing Fragmentation

The fragmentation process can be visualized as a logical pathway.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and identification.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes. This program should be optimized to ensure good separation and peak shape.[14]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range of m/z 40-500 is appropriate to detect the molecular ion and key fragments.

-

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the spectroscopic data for this molecule. The predicted chemical shifts, absorption bands, and fragmentation patterns serve as a benchmark for researchers. By following the detailed experimental protocols, scientists can ensure the generation of high-quality, reliable data, thereby validating the identity and purity of this compound for its use in pharmaceutical and materials science research.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 132178-78-0, this compound.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Hartmann, H., & Yu, J. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen, 11(8), e202200088.

- ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions.

- UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Phenols and Enols.

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2062.

- Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.

- MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8253.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- ACS Publications. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry.

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- QuimicaOrganica.org. (n.d.). IR Spectrum: Alcohols and Phenols.

- Heliyon. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e05988.

Sources

- 1. Carbon‐13 NMR studies of substituted naphthalenes. I—complete assignments of the 13 C chemical shifts with the aid of deuterated derivatives [periodicos.capes.gov.br]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]

An In-depth Technical Guide to the Solubility of 1,5-Dibromonaphthalene-2,6-diol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromonaphthalene-2,6-diol, a vital intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] A thorough understanding of its solubility is paramount for researchers, scientists, and professionals in drug development to ensure efficient process design, formulation, and quality control. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data.

Introduction to this compound

This compound (CAS No. 132178-78-0) is a crystalline solid with the molecular formula C₁₀H₆Br₂O₂ and a molecular weight of approximately 317.96 g/mol .[2] Its structure, featuring a naphthalene core substituted with two bromine atoms and two hydroxyl groups, dictates its physicochemical properties and, consequently, its solubility profile. The presence of both hydrogen bond donating hydroxyl groups and the relatively nonpolar naphthalene ring suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Key Physicochemical Properties:

-

Melting Point: 209-213 °C[1]

-

Boiling Point: 384.7°C at 760 mmHg[1]

-

pKa: 6.77±0.50 (Predicted)[1]

-

Appearance: White to pale yellow solid[1]

While it has limited solubility in water, it is known to be soluble in methanol.[1] This guide will provide the framework to expand upon this initial data point and determine its solubility in a broader range of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This adage implies that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent molecules.

The two hydroxyl groups are capable of forming strong hydrogen bonds, favoring solubility in polar protic solvents such as alcohols. The naphthalene ring, being a large aromatic system, contributes to van der Waals forces and can interact favorably with aromatic or nonpolar solvents. The bromine atoms, being electronegative, add to the overall polarity of the molecule.

A systematic approach to understanding the solubility of this compound involves classifying solvents based on their polarity and hydrogen bonding capabilities.

Experimental Determination of Solubility

A multi-step approach is recommended to accurately determine the solubility of this compound. This involves initial qualitative assessments followed by more rigorous quantitative measurements.

Qualitative Solubility Assessment

A preliminary screening in a range of solvents provides a rapid understanding of the compound's general solubility characteristics. This can be performed using simple test tube experiments.[4][5]

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense approximately 25 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a selected solvent in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[6]

-

Observation: Visually inspect the mixture for the complete disappearance of the solid.

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."

Table 1: Proposed Solvents for Qualitative Screening

| Solvent Class | Examples | Expected Interaction with this compound |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | The hydroxyl groups of the diol are expected to form strong hydrogen bonds with these solvents, leading to good solubility. As previously noted, it is soluble in methanol and has limited solubility in water.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents can act as hydrogen bond acceptors but not donors. The polarity should facilitate the dissolution of the diol. It has been shown to react with the hydroxyl group on acetonitrile to form a hydrogen bond.[7] |

| Nonpolar Aromatic | Toluene, Xylene | The aromatic naphthalene core of the diol may interact favorably with these solvents through π-π stacking, potentially leading to some degree of solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Due to the significant polarity imparted by the hydroxyl and bromine groups, low solubility is anticipated in these nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | These solvents have intermediate polarity and may offer some solubility. |

Quantitative Solubility Determination: The Equilibrium Solubility Method

For drug development and process chemistry, precise quantitative solubility data is essential. The equilibrium (or shake-flask) method is a reliable technique for this purpose, although it can be time-consuming.[3]

Experimental Protocol for Equilibrium Solubility Measurement:

-

Sample Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed vials. The excess solid ensures that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Quantitative Solubility Determination

Caption: Workflow for the equilibrium solubility method.

Data Presentation and Interpretation

The results of the quantitative solubility determination should be tabulated for clear comparison.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dimethylformamide | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Dichloromethane | 25 |

Interpreting the Results:

-

High Solubility in Polar Protic Solvents: This would confirm the dominant role of the hydroxyl groups in the dissolution process through hydrogen bonding.

-

Moderate to High Solubility in Polar Aprotic Solvents: This would indicate that dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds are also significant factors.

-

Low Solubility in Nonpolar Solvents: This would highlight the overall polar nature of the molecule, which is not overcome by the nonpolar naphthalene core.

This systematic approach provides a comprehensive solubility profile of this compound, which is invaluable for its application in organic synthesis and pharmaceutical development. The choice of solvent for a reaction, crystallization, or formulation can be made on a rational, data-driven basis.

Conclusion

While readily available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the theoretical foundation and detailed experimental protocols for its determination. By systematically applying the principles of "like dissolves like" and employing established methods such as qualitative screening and the equilibrium solubility method, researchers can generate the critical data needed for their work. A thorough understanding of the solubility of this important chemical intermediate is a key factor in the successful development of new synthetic routes and pharmaceutical products.

References

- Cas 132178-78-0, this compound | lookchem. (URL: [Link])

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: Not a direct link, but content is widely available in organic chemistry lab manuals)

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: [Link])

- This compound | C10H6Br2O2 | CID 14896989 - PubChem. (URL: [Link])

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: Not a direct link, but content is widely available in organic chemistry lab manuals)

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (URL: [Link])

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: Not a direct link, but content is widely available in organic chemistry lab manuals)

- CAS No.132178-78-0 | this compound - Henan Alfa Chemical Co., Ltd. (URL: [Link])

Sources

- 1. Cas 132178-78-0,this compound | lookchem [lookchem.com]

- 2. This compound | C10H6Br2O2 | CID 14896989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]